![molecular formula C18H12N2S3 B579327 2,5-Bis(benzo[d]thiazol-2-yl)thiophene CAS No. 18013-43-9](/img/structure/B579327.png)

2,5-Bis(benzo[d]thiazol-2-yl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Bis(benzo[d]thiazol-2-yl)thiophene is a light-emitting chemical compound that is a benzoxazole derivative . It is usually used as an optical brightener and is suitable for photoluminescence experiments on doped silica films . It has excellent UV-Visible absorption property and outstanding fluorescent ability .

Synthesis Analysis

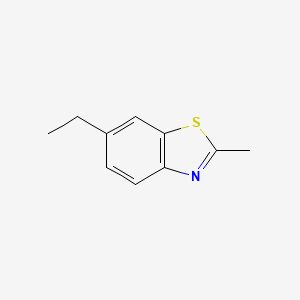

The synthesis of 2-arylbenzothiazoles, which are similar to the structure of 2,5-Bis(benzo[d]thiazol-2-yl)thiophene, has been extensively studied . The synthesis usually starts from simple commercially available building blocks such as 2-aminothiophenol and 2-chloroacetic acid . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Molecular Structure Analysis

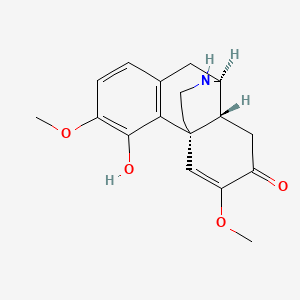

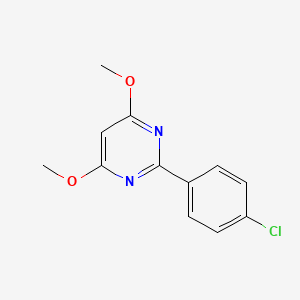

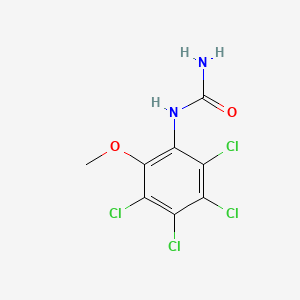

The structure of 2,5-Bis(benzo[d]thiazol-2-yl)thiophene consists of a central thiophene ring and two terminal thiazole rings . The two S atoms of the thiazole rings are trans to the thiophene S atom sulfur. The thiazole rings are approximately coplanar with the thiophene ring, with dihedral angles of 6.23 (11) and 4.81 (11)° between them .Physical And Chemical Properties Analysis

2,5-Bis(benzo[d]thiazol-2-yl)thiophene is known for its excellent UV-Visible absorption property and outstanding fluorescent ability . It is usually used as an optical brightener and is suitable for photoluminescence experiments on doped silica films .Aplicaciones Científicas De Investigación

Antitumor and Cytotoxic Activity

Thiazoles, including derivatives like 2,5-Bis(benzo[d]thiazol-2-yl)thiophene, exhibit promising antitumor and cytotoxic effects. For instance, researchers have synthesized related compounds and evaluated their cytotoxicity on human tumor cell lines. These investigations aim to identify potential candidates for cancer therapy .

Optical Brightener

2,5-Bis(benzo[d]thiazol-2-yl)thiophene serves as an optical brightener. It efficiently converts ultraviolet (UV) light into visible light, making it useful in various applications. Let’s explore a couple of specific uses:

- Visualizing UV-Patterned Adhesives : It helps visualize UV-patterned acrylic pressure-sensitive adhesives .

Biological Activities

Thiazoles are found in several biologically active compounds:

Vitamin B1 (Thiamine)

Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine). Thiamine plays a crucial role in energy release from carbohydrates during metabolism and supports normal nervous system functioning by aiding neurotransmitter synthesis, such as acetylcholine .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to interact with various biological targets, such as enzymes involved in the excited state intramolecular proton transfer (esipt) process .

Mode of Action

2,5-Bis(benzo[d]thiazol-2-yl)thiophene is believed to undergo an ESIPT process upon excitation . This process involves the transfer of a proton in the excited state, leading to the formation of a keto tautomer . The fast delocalization of the positive charge over the heterocyclic ring in the excited state results in a large Stokes-shifted keto tautomer .

Biochemical Pathways

The esipt process it undergoes can influence various photophysical properties, making it potentially useful in applications such as laser dyes, fluorescent probes, photo-chromic dyes, sensors, organic electroluminescence, ph sensors, optical materials, and organic triplet photo-stabilizers .

Result of Action

Its esipt process can lead to changes in electronic properties such as electron density distribution, energies of electronic states, and dipole moments .

Action Environment

The action of 2,5-Bis(benzo[d]thiazol-2-yl)thiophene can be influenced by environmental factors . For instance, the ESIPT process it undergoes is sensitive to the surrounding environment, which can affect its spectral properties .

Propiedades

IUPAC Name |

2-[5-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2S3/c1-3-7-13-11(5-1)19-17(22-13)15-9-10-16(21-15)18-20-12-6-2-4-8-14(12)23-18/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWQGJSPBYTEDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[Dimethyl-[(3-propoxyoxiran-2-yl)methyl]silyl]phenyl]-dimethyl-[(3-propoxyoxiran-2-yl)methyl]silane](/img/structure/B579266.png)